1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H16O2. It is a derivative of acetophenone, characterized by the presence of a tert-butyl group and a hydroxyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one typically involves the acetylation of 4-tert-butylphenol. One common method includes the reaction of 4-tert-butylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in secondary alcohols .
Scientific Research Applications
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways .
Comparison with Similar Compounds
1-(4-tert-Butyl-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
4-tert-Butylacetophenone: This compound lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.
4-Hydroxyacetophenone: This compound lacks the tert-butyl group, affecting its steric and electronic properties.
4-tert-Butylphenol:
The presence of both the tert-butyl and hydroxyl groups in this compound makes it unique and versatile for various applications .
Properties
CAS No. |
113027-08-0 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-tert-butyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(13)10-6-5-9(7-11(10)14)12(2,3)4/h5-7,14H,1-4H3 |
InChI Key |
OAUPGHMBSLFFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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